N-(3-methoxypropyl)urea

Description

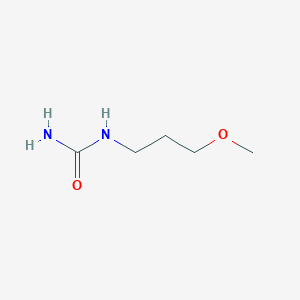

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-methoxypropylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c1-9-4-2-3-7-5(6)8/h2-4H2,1H3,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJCBTGYXKOFNHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366405 | |

| Record name | N-(3-methoxypropyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119-61-5 | |

| Record name | N-(3-methoxypropyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of N 3 Methoxypropyl Urea

Classical Synthetic Routes and Optimization

Traditional methods for synthesizing N-substituted ureas, including N-(3-methoxypropyl)urea, have primarily relied on well-established reaction pathways involving amines and either urea (B33335) or isocyanates. These routes are valued for their reliability and are often scalable for industrial production.

Amine-Urea Reaction Pathways

The reaction between an amine and urea is a common method for producing N-substituted ureas. This approach, known as transamidation, typically requires heating and sometimes a catalyst. The reaction proceeds by the nucleophilic attack of the amine on one of the carbonyl carbons of urea, leading to the displacement of ammonia (B1221849) and the formation of the substituted urea.

A significant advantage of this pathway is the avoidance of hazardous reagents like phosgene (B1210022), which is often used to produce isocyanate precursors. rsc.orgwikipedia.org However, a major drawback is the need to separate the desired product from excess unreacted urea. researchgate.net The decomposition of urea into isocyanic acid or a carbamate (B1207046) intermediate is often the rate-limiting step in this synthesis. researchgate.net

Recent developments have focused on optimizing this reaction. For instance, studies have shown that conducting the reaction in water can be highly effective. Water can act as a promoter, leading to higher yields of N-substituted ureas compared to reactions in organic solvents or even solvent-free conditions. rsc.orgrsc.org The use of water as a solvent is not only environmentally friendly but can also simplify the isolation of the product, especially if it precipitates from the reaction mixture. rsc.org

| Reactants | Solvent | Conditions | Yield | Reference |

| 3-Methoxypropylamine (B165612), Urea | Water | 80-90°C, 10-24h | Moderate to Good | researchgate.net |

| Aniline, Potassium Isocyanate | Water | 25°C | High | rsc.orgrsc.org |

This table is representative of typical conditions and may not reflect the exact synthesis of this compound.

Isocyanate-Based Synthesis

The reaction of an isocyanate with an amine is a highly versatile and widely used method for the synthesis of unsymmetrical ureas. wikipedia.org In the context of this compound, this would involve the reaction of 3-methoxypropyl isocyanate with ammonia, or the reaction of 3-methoxypropylamine with an isocyanate-generating reagent.

Isocyanates are typically generated from the corresponding amine by reaction with phosgene or a phosgene equivalent like triphosgene (B27547) or N,N'-carbonyldiimidazole. rsc.orgnih.gov While effective, the high toxicity of phosgene has driven the development of safer alternatives. rsc.orgnih.gov Alternative methods for in-situ isocyanate generation include the Curtius, Hofmann, and Lossen rearrangements. nih.govorganic-chemistry.org For example, the Hofmann rearrangement of a primary amide in the presence of a reagent like phenyliodine diacetate can generate an isocyanate intermediate, which is then trapped by an amine to form the urea. organic-chemistry.orgthieme-connect.com

The reaction of an isocyanate with an amine is generally a rapid and high-yielding process. nih.gov For the synthesis of this compound, one could react 3-methoxypropyl isocyanate with ammonia.

| Isocyanate Precursor | Amine | Conditions | Key Features | Reference |

| 3-Methoxypropyl isocyanate | Ammonia | Controlled conditions | Direct formation | vulcanchem.com |

| Primary Amide (via Hofmann rearrangement) | Ammonia | PIDA, Methanol (B129727), 0°C to RT | In-situ isocyanate generation | organic-chemistry.orgthieme-connect.com |

| Carboxylic Acid (via Curtius rearrangement) | Amine | DPPA, Triethylamine (B128534) | Mild, one-pot synthesis | nih.gov |

This table illustrates general isocyanate-based approaches to urea synthesis.

Sol-Gel Processing Techniques for Urea Derivatives

Sol-gel processing is a versatile method for creating solid materials from small molecules. While not a primary synthetic route for discrete molecules like this compound, urea derivatives are instrumental in forming supramolecular gels. These gels are created through the self-assembly of low-molecular-weight gelators (LMWGs) via non-covalent interactions, such as hydrogen bonding. tandfonline.com

Urea functionalities are excellent hydrogen-bonding motifs, making urea-containing molecules effective LMWGs. researchgate.netdntb.gov.uaresearchgate.net The formation of a three-dimensional network of self-assembled fibers traps the solvent, leading to the formation of a gel. tandfonline.com The sol-gel transition can be influenced by various stimuli, and the resulting materials have potential applications as templates for creating nanostructured materials. tandfonline.com For instance, organogels formed from urea derivatives can be used as templates for the sol-gel polycondensation of silica (B1680970) precursors, resulting in helical silica structures. mdpi.com

Advanced and Green Synthetic Approaches

In response to the growing need for sustainable chemical processes, advanced and green synthetic methods for producing urea and its derivatives are being actively researched. These approaches aim to reduce energy consumption, minimize waste, and utilize renewable resources.

Electrocatalytic Synthesis of Urea and Its Derivatives

Electrocatalysis offers a promising green alternative for the synthesis of urea and its derivatives under ambient conditions. hep.com.cn This method involves the co-reduction of a carbon source, typically carbon dioxide (CO2), and a nitrogen source at the surface of an electrocatalyst. oaepublish.com This approach can potentially replace the energy-intensive Haber-Bosch process for ammonia production and the subsequent high-pressure synthesis of urea. oaepublish.comresearchgate.net

The mechanism of electrocatalytic urea synthesis often involves the formation of key intermediates like *CO and *NH2 on the catalyst surface, which then couple to form the C-N bond of the urea molecule. oaepublish.comchinesechemsoc.org Various nitrogen sources have been explored, including nitrate (B79036) (NO3-), nitrite (B80452) (NO2-), and nitrogen gas (N2). oaepublish.comresearchgate.net The design of the electrocatalyst is crucial for achieving high efficiency and selectivity, as competitive reactions like the hydrogen evolution reaction can lower the yield of the desired product. oaepublish.com

Recent research has also demonstrated the electrochemical synthesis of N-substituted urea derivatives. One approach involves the electroreduction of oxygen in an ionic liquid, which triggers the reaction between CO2 and a primary amine to form the corresponding urea derivative. nih.govacs.orgresearchgate.netnih.gov This method operates under mild conditions and at low potentials, offering a highly efficient and green route to these compounds. nih.govacs.orgresearchgate.netnih.gov

| Carbon Source | Nitrogen Source/Amine | Catalyst/System | Key Features | Reference |

| CO2 | NO2- | Cu-TiO2 | C-N coupling of *NH2 and *CO intermediates | oaepublish.com |

| CO2 | NO3- | In(OH)3 | Formation of *CO2NO2 intermediate | hep.com.cn |

| CO2 | Primary Amine | Oxygen electroreduction in Ionic Liquid | Green, mild conditions, high conversion | nih.govacs.orgresearchgate.netnih.gov |

This table highlights some of the recent advancements in the electrocatalytic synthesis of ureas.

Mechanochemical Synthesis Strategies

Mechanochemical synthesis, which utilizes mechanical energy from methods like ball milling to induce chemical reactions, is emerging as a powerful green chemistry tool. nih.gov These reactions are often performed in the absence of a solvent or with minimal amounts of liquid (liquid-assisted grinding or LAG), significantly reducing waste. beilstein-journals.org

The synthesis of N-substituted ureas is well-suited to mechanochemical methods. The reaction can be performed by milling an amine with an isocyanate or by the sequential addition of two different isocyanates to a diamine. nih.govbeilstein-journals.org This approach has been successfully used to prepare a variety of symmetrical and unsymmetrical ureas and thioureas. nih.gov The solid-state nature of the reaction can sometimes lead to different products than those obtained in solution. mdpi.com

For the synthesis of this compound, a mechanochemical approach could involve the ball milling of 3-methoxypropylamine with a suitable isocyanate or a precursor that generates an isocyanate in situ. Research has shown that even the synthesis of urea derivatives from amines and potassium cyanate (B1221674) can be achieved through mechanochemical methods. beilstein-journals.orgresearchgate.net

| Reactants | Method | Conditions | Key Features | Reference |

| Amine, Isocyanate | Ball Milling | Solvent-free or LAG, 30 Hz | Rapid, high yield, environmentally friendly | beilstein-journals.org |

| o-Phenylenediamine, Two different isocyanates | High-speed vibration milling | Sequential addition | Synthesis of non-symmetrical ureas | nih.gov |

| Aldehyde, Malononitrile, Urea | Ball Milling | Solvent-free, catalyst-free | One-pot synthesis of pyrimidine (B1678525) derivatives | nih.gov |

This table provides examples of mechanochemical synthesis of ureas and related compounds.

Plasma-Assisted Synthesis Innovations

Recent advancements in chemical synthesis have explored the use of plasma for the production of urea and its derivatives, offering a green alternative to traditional energy-intensive methods. rsc.orgarxiv.orgresearchgate.net Plasma-assisted synthesis utilizes the high-energy environment of plasma to activate otherwise inert molecules like nitrogen (N₂) and carbon dioxide (CO₂), facilitating their reaction to form urea. rsc.orgarxiv.org This innovative approach can be conducted at ambient temperature and pressure, significantly reducing the energy consumption associated with conventional industrial processes that require high temperatures and pressures. researchgate.nettue.nlnih.gov

One novel method involves the interaction of plasma with ice, using gas mixtures such as N₂ + CO₂ or NH₃ + CO₂. arxiv.orgresearchgate.net Electrical and optical emission spectroscopy have been employed to characterize the plasmas, revealing that the formation of urea proceeds through complex reactions involving high-energy species that generate reactive nitrogen and carbon intermediates. arxiv.orgresearchgate.net Studies have shown that using an NH₃ + CO₂ plasma mixture yields a significantly higher concentration of urea compared to an N₂ + CO₂ plasma, which is attributed to the more direct reactivity of ammonia. arxiv.org

The optimization of plasma process parameters, including gas pressure, applied voltage, and treatment time, is crucial for enhancing the yield of urea. arxiv.org Among these, plasma treatment time has been identified as having the most substantial influence on the formation of urea. arxiv.org This technology holds promise for a more sustainable and environmentally friendly method for the synthesis of urea and its derivatives. arxiv.org

Reaction Kinetics and Mechanistic Elucidation

Analysis of Reaction Intermediates

The synthesis of urea derivatives involves the formation of key reaction intermediates, with their identification being crucial for understanding the reaction mechanism. In many synthetic routes, an isocyanate intermediate is generated in situ. google.comorganic-chemistry.org For instance, the Hofmann rearrangement of a primary amide can produce an isocyanate, which then reacts with an amine or ammonia source to form the urea. organic-chemistry.org

Another significant intermediate is alkyl ammonium (B1175870) alkyl carbamate, which has been observed to form rapidly in reactions of primary aliphatic amines with carbon dioxide. rsc.org This intermediate subsequently undergoes intramolecular dehydration to yield the final urea product. rsc.org Isotopic labeling studies using ¹³CO₂ have confirmed that the carbonyl carbon in the urea product originates from CO₂. acs.org

In electrochemical synthesis methods, intermediates such as CO* and NH₂* have been proposed, which then couple to form urea. nih.gov However, the exact mechanism and the key intermediates can be controversial and may vary depending on the specific catalytic system. nih.gov For example, in some systems, the formation of a *CO₂NH₂ intermediate has been identified. oaepublish.com In plasma-assisted synthesis, reactive nitrogen and carbon species like NH, NH₂, COOH, and COONH₂ are believed to be key intermediates. researchgate.net

The following table provides a summary of key intermediates identified in various urea synthesis methodologies.

| Synthesis Method | Key Intermediates | Analytical Techniques |

| Hofmann Rearrangement | Isocyanate | Inferred from product analysis |

| Amine + CO₂ | Alkyl ammonium alkyl carbamate | Not specified |

| Electrochemical Synthesis | CO, NH₂, *CO₂NH₂ | Online Differential Electrochemical Mass Spectrometry, In situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy |

| Plasma-Assisted Synthesis | NH, NH₂, COOH, COONH₂ | Optical Emission Spectroscopy |

Kinetic Modeling and Rate Determination

Kinetic modeling plays a vital role in understanding and optimizing the synthesis of urea and its derivatives. Detailed kinetic models have been developed for processes like the thermal decomposition of urea and its byproducts. kit.edudtu.dk These models often consider multiple reaction steps, including the formation and decomposition of intermediates such as biuret (B89757) and cyanuric acid. kit.edudtu.dk The models are typically validated against experimental data obtained from techniques like thermogravimetric analysis (TGA) at various heating rates. dtu.dk

The determination of reaction rates is essential for quantifying the efficiency of a synthetic process. For instance, the rate of urea synthesis can be determined by measuring the change in plasma urea concentration over time after introducing a reactant like alanine. nih.gov This method allows for the calculation of the maximum increase in the rate of urea synthesis and the time required to reach this maximum. nih.gov

In the context of prodrug activation, which can involve urea-like structures, kinetic constants such as Kₘ and kₖₐₜ are determined by measuring the initial reaction rates at various substrate concentrations. nih.gov The rate of formation of a specific metabolite is monitored to understand the enzymatic hydrolysis of the parent compound. nih.gov

The following table presents a conceptual overview of parameters used in kinetic modeling and rate determination for urea synthesis.

| Parameter | Description | Relevance |

| k (Rate Constant) | A proportionality constant that relates the rate of a reaction to the concentration of the reactants. | Fundamental to quantifying reaction speed. |

| Eₐ (Activation Energy) | The minimum amount of energy required for a reaction to occur. | Determines the temperature sensitivity of the reaction rate. |

| Reaction Order | The exponent to which the concentration of a reactant is raised in the rate law. | Defines how the reaction rate depends on reactant concentrations. |

| Kₘ (Michaelis Constant) | The substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). | Characterizes enzyme-substrate affinity in enzymatic reactions. |

| kₖₐₜ (Turnover Number) | The maximum number of substrate molecules an enzyme molecule can convert to product per unit time. | Represents the catalytic efficiency of an enzyme. |

Solvent Effects and Catalytic Influences

For instance, titanium complexes have been shown to be effective catalysts for the synthesis of urea derivatives from alkyl ammonium carbamates. nih.gov In this system, basic solvents like 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) and N-methylpyrrolidone (NMP) can assist in proton transfer, acting as temporary proton acceptors and thereby promoting the reaction. nih.gov Similarly, the addition of ethylene (B1197577) urea has been reported to stabilize zwitterionic carbamate species through hydrogen-bonding networks, accelerating the synthesis of urea derivatives. nih.gov

In other systems, such as the synthesis of N,N'-Bis(3-Trimethoxysilylpropyl)urea, organic bases like triethylamine (TEA) are used to neutralize acidic byproducts. The choice of an inert solvent like toluene (B28343) or tetrahydrofuran (B95107) (THF) is also critical in this process.

Solvent effects can also be observed in the regulation of urea hydrolysis reactions catalyzed by copper complexes. The equilibrium between active monomeric and inactive dimeric species of the catalyst can be shifted by changing the solvent composition, for example, by varying the water concentration in methanol/water or acetonitrile (B52724)/water mixtures. mdpi.com This demonstrates how the solvent can directly modulate the catalytic activity. mdpi.com

The following table summarizes the influence of different solvents and catalysts on urea synthesis.

| Catalyst | Solvent | Effect | Reference |

| Titanium Complex | 1,3-dimethyl-2-imidazolidinone (DMI), N-methylpyrrolidone (NMP) | Basic solvents assist in proton transfer, promoting the reaction. | nih.gov |

| Triethylamine (TEA) | Toluene, Tetrahydrofuran (THF) | Neutralizes HCl byproducts in reactions using urea derivatives like triphosgene. | |

| Copper Complexes | Methanol/Water, Acetonitrile/Water | Solvent composition influences the equilibrium between active and inactive catalyst forms, thereby regulating reaction kinetics. | mdpi.com |

| None | None | Reaction proceeds between primary aliphatic amines and CO₂ without a catalyst or solvent. | rsc.org |

Spectroscopic Characterization and Advanced Analytical Techniques for N 3 Methoxypropyl Urea and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. For N-(3-methoxypropyl)urea, the spectrum reveals distinct signals for each type of proton. Based on data from analogous structures, the expected chemical shifts in a solvent like DMSO-d₆ or Methanol-d₄ can be predicted. acs.orgnih.gov The protons of the methylene (B1212753) group adjacent to the ether oxygen (O-CH₂) are typically found further downfield compared to the other methylene protons due to the oxygen's deshielding effect. acs.org The methoxy (B1213986) group (O-CH₃) protons appear as a sharp singlet. acs.orgnih.gov The protons on the methylene group adjacent to the urea (B33335) nitrogen (NH-CH₂) are also shifted downfield and may show coupling to the neighboring NH proton. acs.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| NH₂ | ~5.4 | Broad Singlet |

| NH | ~6.1 | Triplet |

| O-CH₂- | ~3.4-3.5 | Triplet |

| -CH₂- (central) | ~1.7-1.8 | Quintet |

| NH-CH₂- | ~3.1-3.3 | Quartet |

| O-CH₃ | ~3.3-3.4 | Singlet |

Note: Predicted values are based on analyses of similar structures and can vary based on solvent and concentration. acs.orgnih.gov

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon (C=O) of the urea group is characteristically found at the most downfield position, typically above 155 ppm. acs.orghmdb.ca The carbons of the methoxypropyl chain are observed at higher field strengths. The carbon atom bonded to the ether oxygen (O-CH₂) appears at a lower field than the other methylene carbons due to the oxygen's electronegativity. acs.orgudel.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~159 |

| O-CH₂- | ~70-72 |

| O-CH₃ | ~58-60 |

| NH-CH₂- | ~37-39 |

| -CH₂- (central) | ~29-32 |

Note: Predicted values are based on analyses of similar structures and can vary based on solvent and concentration. acs.orgnih.govresearchgate.net

For analogues of this compound that have been silylated, Silicon-29 (²⁹Si) NMR spectroscopy is a powerful tool for characterization. nii.ac.jp This technique is particularly useful for analyzing organosilane compounds, such as N,N'-Bis(3-trimethoxysilylpropyl)urea. ²⁹Si NMR provides information about the coordination state of the silicon atom and the extent of condensation in siloxane networks. researchgate.net For example, solid-state ²⁹Si NMR signals in the range of -55 to -65 ppm can confirm the covalent bonding of silylated urea derivatives to silica (B1680970) surfaces, corresponding to T³ condensation structures. The chemical shifts in ²⁹Si NMR are sensitive to temperature and the solvent used, with lower temperatures often causing an upfield shift that indicates enhanced silicon coordination. researchgate.nethuji.ac.il

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. In the IR spectrum of this compound, key absorption bands confirm its structure. researcher.life The most prominent peaks are associated with the urea moiety. A strong absorption band corresponding to the C=O (carbonyl) stretching vibration is typically observed around 1630-1680 cm⁻¹. ulaval.caresearchgate.net The N-H stretching vibrations of the primary and secondary amine groups of the urea appear as broad bands in the region of 3200-3500 cm⁻¹. libretexts.org Additionally, the C-N stretching vibration can be seen around 1450-1470 cm⁻¹. researchgate.net The presence of the methoxypropyl chain is confirmed by C-O-C stretching vibrations, typically found in the 1150-1085 cm⁻¹ region, and C-H stretching vibrations from the alkyl groups around 2850-3000 cm⁻¹. libretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (urea) | Stretch | 3200-3500 | Medium-Strong, Broad |

| C-H (alkyl) | Stretch | 2850-3000 | Medium |

| C=O (urea) | Stretch | 1630-1680 | Strong |

| C-N (urea) | Stretch | 1450-1470 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₅H₁₂N₂O₂), the calculated molecular weight is 132.16 g/mol . chemscene.com Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 133.1. google.com Analysis of related urea compounds suggests that fragmentation would likely occur at the C-N bonds of the urea group and along the methoxypropyl chain. acs.orgulaval.ca

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound. Thin-layer chromatography (TLC) is often used for rapid monitoring of reaction progress, employing a silica gel stationary phase and a suitable mobile phase, such as a mixture of chloroform (B151607) and methanol (B129727). google.comgoogle.com

For quantitative analysis and high-resolution separation, High-Performance Liquid Chromatography (HPLC) is the method of choice. acs.org Reversed-phase HPLC, using a C18 column with a mobile phase gradient of water and an organic solvent like methanol or acetonitrile (B52724), can effectively separate this compound from starting materials and byproducts. agriculturejournals.cz The purity of the compound is determined by the relative area of its peak in the chromatogram. chromatographyonline.com The European Pharmacopoeia provides guidelines for chromatographic separations, including system suitability tests to ensure the validity of the results. edqm.eu Combining HPLC with a photodiode array (PDA) detector allows for peak purity analysis by comparing UV-Vis spectra across the chromatographic peak, ensuring that the peak corresponds to a single, spectrally homogenous compound. lcms.cz The use of urea in the mobile phase has also been shown to improve the resolution and selectivity in the ion-exchange chromatography of some molecules, a principle that could be explored for complex mixtures containing urea derivatives. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound and its analogues. The development of a specific and reliable HPLC method is critical for separating the main compound from potential impurities, which may include starting materials, by-products, or degradation products.

Reverse-phase HPLC (RP-HPLC) is commonly employed for the analysis of urea derivatives. nih.govnih.gov The separation is typically achieved on a C18 column, which provides good retention and resolution for moderately polar compounds. researchgate.netgoogle.com Method development often involves optimizing the mobile phase composition, which usually consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. nih.govnih.gov The choice of buffer and its pH can significantly influence the retention and peak shape of urea compounds. For instance, a phosphate (B84403) buffer can be effective, and adjusting the pH can control the ionization state of analytes and improve separation. humanjournals.com

For compounds like this compound that lack a strong chromophore, UV detection can be challenging. Detection is often performed at low wavelengths, such as 200-210 nm, where the urea functional group exhibits some absorbance. google.comchromforum.org However, this can lead to interference from mobile phase components. To enhance sensitivity and specificity, pre-column or post-column derivatization techniques can be utilized. Derivatization with a fluorescent tag, such as o-phthalaldehyde, can significantly lower the detection limits. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) presents an alternative to RP-HPLC, particularly for very polar urea analogues that show little retention in reverse-phase systems. chromforum.org HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is effective for retaining and separating highly polar compounds. chromforum.org

Method validation is a critical step to ensure the reliability of the developed HPLC method. researchgate.net This process involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.govhumanjournals.com

A summary of typical HPLC conditions used for the analysis of urea derivatives is presented in the table below.

Table 1: Exemplary HPLC Method Parameters for Urea Derivative Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | researchgate.netgoogle.com |

| Mobile Phase A | Aqueous Buffer (e.g., Phosphate Buffer) | humanjournals.com |

| Mobile Phase B | Acetonitrile or Methanol | nih.govnih.gov |

| Gradient | Optimized gradient from low to high organic content | humanjournals.com |

| Flow Rate | 1.0 - 1.4 mL/min | nih.govosha.gov |

| Detection | UV at low wavelength (e.g., 205-210 nm) | google.comhumanjournals.com |

| Column Temperature | 25 - 40°C | nih.govhumanjournals.com |

| Injection Volume | 10 - 50 µL | humanjournals.comosha.gov |

Gas Chromatography (GC) for Volatile Species

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has low volatility due to its polar nature and hydrogen bonding capabilities, GC is highly relevant for the analysis of volatile species associated with its synthesis and potential degradation. google.com Such species can include volatile starting materials like 3-methoxypropylamine (B165612), residual solvents, or volatile by-products.

Direct GC analysis of urea compounds can be challenging due to their thermal instability, which can lead to decomposition in the hot injector or on the column. rsc.org To overcome this, derivatization is often employed to convert the non-volatile urea into a more volatile and thermally stable derivative. rsc.orgnih.gov A common derivatization strategy is methylation or acylation, which blocks the active hydrogens on the urea nitrogens, reducing polarity and increasing volatility. rsc.orgnih.gov For instance, reaction with heptafluorobutyric anhydride (B1165640) can produce a derivative suitable for GC-MS analysis. nih.gov

GC coupled with a mass spectrometer (GC-MS) is particularly advantageous as it provides not only retention time data for quantification but also mass spectra for definitive identification of the volatile species. nih.govnih.govacs.org The fragmentation patterns observed in the mass spectra are unique to specific molecules and can be used to confirm the identity of impurities. google.com

The selection of the GC column is critical for achieving good separation of volatile analytes. A capillary column with a non-polar or medium-polarity stationary phase is often a good starting point. notulaebotanicae.ro The temperature program of the GC oven is optimized to ensure adequate separation of all volatile components within a reasonable analysis time. mdpi.com

For quantitative analysis, an internal standard is often used to improve the precision and accuracy of the method. notulaebotanicae.ro The internal standard should be a compound with similar chemical properties to the analytes of interest but well-resolved from them in the chromatogram.

Table 2: General GC Conditions for Analysis of Volatile Species Related to Urea Compounds

| Parameter | Condition | Source |

|---|---|---|

| Injection Technique | Split/Splitless | mdpi.com |

| Carrier Gas | Helium or Hydrogen | mdpi.com |

| Column | Capillary column (e.g., ZB-WAX, DB-5) | notulaebotanicae.ro |

| Temperature Program | Optimized temperature ramp | mdpi.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | nih.govnotulaebotanicae.ro |

| Derivatization Agent | (if required) e.g., Heptafluorobutyric anhydride, Iodomethane | rsc.orgnih.gov |

Application of UV-Visible Spectrophotometry in Derivatives Analysis

UV-Visible spectrophotometry is a simple, cost-effective, and widely available technique that can be used for the quantitative analysis of this compound derivatives, particularly those that possess a suitable chromophore. ej-eng.org A chromophore is a part of a molecule responsible for its color by absorbing light in the ultraviolet or visible region of the electromagnetic spectrum. ijprajournal.com

While the basic urea structure has a weak UV absorbance at low wavelengths, chemical modification to introduce a chromophoric group can significantly enhance its detectability. acs.orgnih.gov This derivatization approach forms the basis for many spectrophotometric methods for urea and its analogues.

One classic example is the reaction of ureas with p-dimethylaminobenzaldehyde (DMAB) in an acidic medium, which produces a colored product that can be measured spectrophotometrically. acs.orgacs.org The resulting yellowish-green complex typically exhibits a maximum absorbance (λmax) in the range of 420-440 nm. acs.org The intensity of the color, and thus the absorbance, is directly proportional to the concentration of the urea derivative, following the Beer-Lambert law over a specific concentration range. nih.govscribd.com

Another approach involves the reaction with diacetylmonoxime. acs.orgscribd.com This reaction also produces a colored species that can be quantified. The sensitivity and specificity of these colorimetric methods can be influenced by reaction conditions such as temperature, reaction time, and the presence of oxidizing agents. core.ac.uk

For derivatives of this compound that already contain a significant chromophore, direct UV-Visible spectrophotometry can be applied without the need for derivatization. The analysis would involve dissolving the sample in a suitable transparent solvent and measuring its absorbance at the λmax of the derivative. ijprajournal.com The concentration can then be determined from a calibration curve prepared using standards of known concentrations. ej-eng.org

Derivative spectrophotometry can also be employed to enhance the resolution of overlapping spectral bands and to reduce the effects of background interference. uw.edu.plajpaonline.com By calculating the first, second, or higher-order derivative of the absorbance spectrum, subtle spectral features can be amplified, allowing for more accurate quantification of the analyte in the presence of other absorbing species. uw.edu.pl

Table 3: Common Reagents for Spectrophotometric Analysis of Urea Derivatives

| Reagent | Principle | Typical λmax | Source |

|---|---|---|---|

| p-Dimethylaminobenzaldehyde (DMAB) | Forms a colored Schiff base with the urea | 420 - 440 nm | acs.orgacs.org |

| Diacetylmonoxime | Forms a colored condensation product | ~480 nm | acs.orgscribd.com |

| Bromate/Methyl Orange | Indirect method based on bleaching of methyl orange | ~505 nm | nih.gov |

Derivatization, Functionalization, and Supramolecular Chemistry of N 3 Methoxypropyl Urea Scaffolds

Synthesis of N-(3-Methoxypropyl)urea Derivatives

The synthesis of derivatives based on the this compound core leverages established methodologies in urea (B33335) chemistry, allowing for the introduction of a wide array of functional groups and structural motifs.

N-Substituted this compound Compounds

The preparation of N-substituted this compound compounds generally involves the reaction of 3-methoxypropylamine (B165612) with a suitable isocyanate or an equivalent reagent. This approach provides a straightforward route to a variety of derivatives with different substitution patterns at the nitrogen atoms. Common synthetic strategies include the reaction of amines with isocyanates, phosgene (B1210022) or its safer equivalents like triphosgene (B27547) or carbonyldiimidazole (CDI). mdpi.com

General synthetic methods for N-substituted ureas are well-documented and can be applied to the synthesis of this compound derivatives. researchgate.net For instance, the reaction of an aryl or alkyl isocyanate with 3-methoxypropylamine would yield the corresponding N-aryl/alkyl-N'-(3-methoxypropyl)urea. The reaction conditions for such transformations are typically mild and proceed with high yields. researchgate.net

| Reactant 1 | Reactant 2 | Product | General Reaction Type |

|---|---|---|---|

| 3-Methoxypropylamine | Alkyl/Aryl Isocyanate | N-Alkyl/Aryl-N'-(3-methoxypropyl)urea | Nucleophilic addition |

| This compound | Acylating Agent | N-Acyl-N'-(3-methoxypropyl)urea | Acylation |

Urea-Based Hybrid Structures

The incorporation of the this compound moiety into larger, more complex molecules results in hybrid structures with potentially novel biological activities or material properties. The design of such hybrids often involves a molecular hybridization strategy, where the urea scaffold is combined with other pharmacophores or functional units. mdpi.com

For example, in the field of medicinal chemistry, N-aryl-N'-benzylurea scaffolds are of significant interest for the development of anticancer agents. mdpi.com By analogy, this compound could be incorporated into similar hybrid structures. The synthesis of these molecules typically involves multi-step sequences. For instance, a key intermediate amine could be reacted with an isocyanate to form the urea linkage, with one of the components containing the 3-methoxypropyl group. orientjchem.org

The synthesis of urea derivatives bearing heterocyclic moieties is another area of interest, as these compounds can exhibit a range of biological activities. nih.gov The this compound scaffold could be appended to various heterocyclic systems through standard urea formation reactions.

Strategies for Functionalization and Grafting

The functionalization of the this compound scaffold can be achieved by introducing reactive groups that allow for subsequent modification or grafting. These strategies are crucial for applications such as surface modification and the development of new materials.

Polymer grafting is a powerful technique to alter the surface properties of materials. nih.gov This can be achieved through two main approaches: "grafting to" and "grafting from". In the "grafting to" method, pre-synthesized polymer chains with reactive end groups are attached to a surface. In the "grafting from" approach, polymerization is initiated from the surface. nih.gov

While no specific examples of grafting this compound onto surfaces were found in the reviewed literature, the principles of these techniques can be applied. For instance, the this compound molecule could be modified to contain a polymerizable group, such as a vinyl or acrylamide (B121943) moiety. This functionalized monomer could then be grafted from a surface via surface-initiated polymerization. Alternatively, the urea nitrogen could be functionalized with a group that can react with a modified surface.

The choice of solvent and reaction conditions is critical for successful surface modification. For example, in the grafting of silanes onto surfaces, the solvent polarity and the presence of catalysts can significantly influence the degree of functionalization. nih.gov Similar considerations would be important for grafting this compound derivatives.

Investigation of Supramolecular Assemblies and Crystal Engineering

The ability of the urea functionality to form strong and directional hydrogen bonds is a key factor in its supramolecular chemistry. nih.gov The two N-H groups of the urea act as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor. This allows for the formation of robust one-dimensional hydrogen-bonded chains, often referred to as "urea tapes" or the α-network. acs.orgresearchgate.net

Applications of N 3 Methoxypropyl Urea and Its Derivatives in Materials Science and Engineering

Role as Coupling Agents and Adhesion Promotersbyk.com

Derivatives of N-(3-methoxypropyl)urea, particularly those functionalized with silanes, are highly effective as coupling agents and adhesion promoters. byk.com These molecules act as a chemical bridge at the interface between inorganic and organic materials, which are often dissimilar and incompatible. hungpai.netnbinno.com The general structure of these silane coupling agents incorporates two types of reactive groups: one that bonds with inorganic substrates and another that bonds with an organic polymer matrix. tcichemicals.com This dual functionality significantly improves the interfacial adhesive strength, leading to enhanced mechanical properties and durability of composite materials and coatings. hungpai.netnbinno.comshinetsusilicone-global.com

Interactions with Siliceous Surfaces and Metal Oxides

Silane derivatives of urea (B33335), such as N,N'-bis(3-trimethoxysilylpropyl)urea, exhibit strong interactions with inorganic surfaces. The hydrolyzable alkoxy groups (like methoxy (B1213986) or ethoxy groups on the silicon atom) react with moisture to form silanol (Si-OH) groups. tcichemicals.com These silanol groups then form stable, covalent oxane bonds (Si-O-Surface) with hydroxyl groups present on the surfaces of siliceous materials (like glass and silica) and various metal oxides, including those of aluminum, zirconium, tin, titanium, and nickel. gelest.com This reaction creates a durable link between the coupling agent and the inorganic substrate. gelest.com The urea group, with its capacity for hydrogen bonding, further enhances adhesion and can modify the characteristics of the interfacial region. gelest.com

Dipodal silane derivatives, which can form up to six bonds with a substrate compared to the typical three from conventional silanes, offer significantly increased hydrolytic stability, making them superior adhesion promoters. gelest.com

Applications in Composite Materials and Coatings

Urea-formaldehyde (UF) resins are another significant class of materials used in composites, particularly in the production of particleboard from lignocellulosic materials like sawdust. researchgate.net The UF resin acts as a binder for the wood particles. researchgate.net Research has shown that the mechanical properties of these particleboards, such as hardness and density, increase with a higher content of the urea-formaldehyde binder, while water absorption and swelling decrease. researchgate.net

| Application Area | Function of Urea Derivative | Resulting Improvement |

| Composite Materials | Coupling agent for inorganic fillers (e.g., glass fibers) and polymer matrix. nbinno.com | Enhanced mechanical properties (e.g., tensile strength), moisture resistance, and durability. nbinno.comshinetsusilicone-global.com |

| Coatings & Paints | Adhesion promoter for substrates like glass and metal. hungpai.netnbinno.com | Improved adhesion, corrosion resistance, weather resistance, and extended service life. hungpai.net |

| Adhesives & Sealants | Primer or additive to strengthen the bond between the adhesive and the substrate. hungpai.net | Increased and more durable bonding strength. hungpai.net |

| Wood Composites | Binder resin (e.g., Urea-Formaldehyde) for wood particles. researchgate.net | Creation of particleboard with tailored density, hardness, and moisture resistance. researchgate.net |

Integration in Polymer Science and Technology

The urea linkage is a fundamental component in various polymers, notably polyureas. These polymers are recognized for their exceptional durability and resistance to environmental factors. nih.govmdpi.com The hydrogen bonding capability of the urea group leads to the formation of well-ordered "hard segments" within the polymer structure, which results in highly crystalline domains and contributes to the material's robust mechanical properties. nih.govmdpi.com

Polymer-Coated Materials

Derivatives of this compound are utilized in the development of advanced polymer coatings. A key example is the use of 1-[3-(trimethoxysilyl)propyl]urea (TMSPU), which can be polymerized through a modified Stöber process to form thin, durable silica-urea coatings on polymer films like polycarbonate. mdpi.com These coatings can be further functionalized; for example, by chlorination of the urea amide groups to create N-halamine structures that release active chlorine for antimicrobial purposes. mdpi.com

Another significant area is the development of polymer-coated urea (PCU) for controlled-release applications. While heavily used in agriculture, the materials science principles are broadly applicable. nih.gov Coatings made from recycled polystyrene and other polymers can be applied to urea granules to control their dissolution rate. encyclopedia.pubresearchgate.net This demonstrates the use of polymeric systems to encapsulate and modify the release profile of a urea-based core material. encyclopedia.pub The development of formaldehyde-free coating materials based on the reaction of higher aldehydes with urea and its derivatives is also an active area of research, aiming to replace traditional urea-formaldehyde resins. researchgate.netconsensus.app

| Coating System | Urea Derivative/Component | Substrate/Core | Purpose of Coating |

| Antiviral Thin Film | 1-[3-(trimethoxysilyl)propyl] urea (TMSPU) | Polycarbonate Film | To create a durable, cross-linked surface that can be functionalized for controlled release of biocidal agents. mdpi.com |

| Controlled-Release Granules | Urea (core material) | Urea Granules | To encapsulate the urea and control its rate of dissolution and release using a polymer barrier. encyclopedia.pubresearchgate.net |

| Formaldehyde-Free Resins | Urea or urea derivatives | Various | To act as a crosslinker for aldehyde-functional urethane (B1682113) adducts, forming a polymer network for coating applications. researchgate.net |

Polymeric Matrices and Networks

Urea derivatives are integral to the structure of various cross-linked polymeric networks and matrices. Polyureas, formed from the reaction of isocyanates and amines, are a prime example. mdpi.com The resulting polymer chains are linked by urea groups, whose strong hydrogen bonding creates a physically cross-linked network, imparting properties like high tensile strength and durability, making them suitable for applications like high-performance coatings. mdpi.com

Dynamic covalent networks can also be created using hindered urea bonds (HUBs). These networks combine the stability of traditional thermosets with the ability to be reprocessed, healed, or recycled. The reversible nature of the bulky urea bonds allows the polymer network to disassemble and reform under specific conditions, such as heating. researchgate.net Furthermore, urea-formaldehyde resins are classic examples of thermosetting polymeric networks. The condensation reaction between urea and formaldehyde forms a rigid, three-dimensional network of methylene (B1212753) bridges between urea molecules, creating a hard, durable material used in adhesives and composites. as-proceeding.com

Contributions to Electronic Devices and Optical Components

The unique properties of urea-silane derivatives also lend themselves to applications in the electronics and optics industries. Their function as highly stable adhesion promoters is critical in the fabrication of complex, multi-layered structures. gelest.com For instance, dipodal silane derivatives of urea, with their exceptional hydrolytic stability, are used in the manufacturing of multilayer printed circuit boards. gelest.com In this context, they ensure the long-term integrity and adhesion between the different layers of organic resin and inorganic conductive materials. tcichemicals.comgelest.com

In the field of optics, these same derivatives find use in plastic optics. gelest.com By promoting adhesion between polymer lenses and any inorganic coatings (e.g., anti-reflective or scratch-resistant layers), they enhance the durability and performance of the optical components. The ability of silane coupling agents to form stable bonds with siliceous materials makes them particularly suitable for applications involving glass or silica-based optical elements. gelest.com

Corrosion Inhibition Studies Utilizing Urea-Based Structures

The persistent challenge of metal corrosion has propelled extensive research into the development of effective corrosion inhibitors. Among the various classes of organic compounds investigated, urea derivatives have emerged as a promising group due to their inherent molecular features that facilitate the retardation of corrosive processes. The efficacy of these compounds is largely attributed to the presence of nitrogen and oxygen atoms, which act as active centers for adsorption onto metal surfaces, thereby forming a protective barrier against aggressive environments.

Recent scientific inquiry has extended to various urea-based structures, examining their performance in different corrosive media, particularly in acidic solutions which are commonly encountered in industrial applications such as acid pickling and descaling. These studies often employ a combination of experimental techniques and theoretical calculations to elucidate the inhibition mechanisms and to correlate the molecular structure of the inhibitor with its performance.

While direct and extensive research specifically on this compound as a corrosion inhibitor is not widely available in publicly accessible literature, valuable insights can be drawn from studies on structurally related compounds. One such compound is 3-Methoxypropyl-amine (MOPA), the amine precursor to this compound. Investigations into MOPA's corrosion inhibition capabilities for X80 steel in saline solutions have demonstrated its potential, and these findings can serve as a foundational point for understanding the prospective behavior of its urea derivative.

Organic inhibitors, particularly those from the amine and amide families, are widely utilized due to the presence of heteroatoms like nitrogen and oxygen in their structures. These heteroatoms enable the inhibitor molecules to interact with the metal surface and facilitate effective adsorption. researchgate.net

Research Findings on a Structurally Related Amine: 3-Methoxypropyl-amine (MOPA)

A study on 3-Methoxypropyl-amine (MOPA) as a corrosion inhibitor for X80 steel in a 3.5 wt% NaCl solution provides significant data on its performance under various conditions. The inhibition efficiency of MOPA was observed to increase with higher concentrations of the inhibitor and with an increase in the pH of the solution. Conversely, elevated temperatures and increased rotation velocity of the solution had a detrimental effect on its inhibitory action. researchgate.net

The research employed both mass loss and polarization measurement techniques to evaluate the corrosion rate and other kinetic parameters. Polarization studies revealed that MOPA functions as a mixed-type inhibitor, meaning it affects both the anodic and cathodic reactions of the corrosion process. The formation of a protective film on the steel surface was confirmed through surface morphology and FTIR spectrum analysis. researchgate.net

The adsorption of MOPA on the steel surface was found to follow the Langmuir adsorption isotherm. The negative values of the Gibbs free energy of adsorption (ΔG°ads) indicated a spontaneous and stable inhibition process, suggesting physical adsorption as the primary mechanism. researchgate.net

Table 1: Corrosion Inhibition Efficiency of 3-Methoxypropyl-amine (MOPA) under Optimal Conditions

| Parameter | Optimal Value |

| Temperature | 12.89 °C |

| Inhibitor Concentration | 8.63 g/l |

| Rotation Speed | 1097.69 rpm |

| pH | 4.03 |

| Minimum Corrosion Rate | Achieved under these conditions |

This data is based on the study of 3-Methoxypropyl-amine (MOPA) as a corrosion inhibitor for X80 steel. researchgate.net

Theoretical and Mechanistic Considerations for Urea-Based Inhibitors

The transformation of an amine like MOPA into a urea derivative, such as this compound, introduces additional functional groups that are expected to enhance its corrosion inhibition properties. The urea moiety contains two nitrogen atoms and an oxygen atom, all of which possess lone pairs of electrons. These electrons can be readily shared with the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of coordinate covalent bonds and strengthening the adsorption of the inhibitor molecule.

Quantum chemical calculations are a powerful tool for understanding the relationship between the molecular structure of an inhibitor and its efficiency. mdpi.comnih.govorientjchem.org Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ) are often calculated to predict the inhibitive action. A higher EHOMO value indicates a greater tendency to donate electrons to the metal surface, while a lower ELUMO suggests a higher affinity to accept electrons from the metal. A smaller energy gap generally correlates with higher inhibition efficiency, as it implies easier polarization of the molecule and greater reactivity.

The adsorption of urea-based inhibitors on a metal surface can occur through several mechanisms:

Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.

Chemisorption involving the sharing of electrons between the heteroatoms of the inhibitor and the metal atoms.

Physisorption based on van der Waals forces between the inhibitor and the metal surface.

The presence of the urea functional group in this compound would likely lead to a stronger and more stable protective film on the metal surface compared to its amine precursor, MOPA. This is due to the increased number of active adsorption centers (two nitrogen atoms and one oxygen atom in the urea group, in addition to the nitrogen and oxygen in the methoxypropyl chain).

Table 2: Comparison of Functional Groups and Potential Adsorption Sites

| Compound | Functional Groups | Potential Adsorption Sites (Heteroatoms) |

| 3-Methoxypropyl-amine (MOPA) | Amine, Ether | N, O |

| This compound | Urea, Ether | N (x2), O (x2) |

This increase in potential adsorption sites is anticipated to result in a higher surface coverage and, consequently, a greater inhibition efficiency for this compound.

Biological and Biomedical Research on N 3 Methoxypropyl Urea and Analogous Structures

Investigation as Pharmaceutical Intermediates

N-(3-methoxypropyl)urea and related N-alkyl urea (B33335) derivatives serve as versatile pharmaceutical intermediates, which are the building blocks for creating more complex active pharmaceutical ingredients (APIs). The urea functional group is a key feature in numerous approved drugs due to its ability to form stable hydrogen bonds with biological targets like proteins and receptors. This interaction is crucial for achieving specific biological activity and desirable drug properties. nih.gov

The synthesis of various N-substituted ureas is a fundamental process in medicinal chemistry. nih.gov These intermediates are utilized in the development of a wide array of therapeutic agents, including treatments for cancer, infectious diseases, and diabetes. nih.gov The structural simplicity and synthetic accessibility of compounds like this compound make them valuable starting points in drug discovery campaigns aimed at creating novel therapeutics.

Antitubercular Activity and Epoxide Hydrolase Inhibition

The global health threat of tuberculosis, particularly drug-resistant strains, necessitates the discovery of novel therapeutic agents. Research into urea derivatives has identified promising candidates with significant antitubercular activity. nih.gov A structural analog of this compound, 1-(1-Adamantyl)-3-(3-methoxypropyl)urea , was synthesized and evaluated as part of a broader study on adamantyl urea derivatives. researchgate.net This research systematically modified the core urea structure to establish a clear structure-activity relationship for anti-tuberculosis efficacy. nih.gov

The mechanism of action for many of these urea-based compounds is linked to the inhibition of epoxide hydrolases (EHs). nih.gov These enzymes are crucial for the metabolism and detoxification processes within Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.govnih.gov Specifically, mycobacterial epoxide hydrolases like EphB and EphE have been identified as targets. nih.govnih.gov The inhibition of these enzymes disrupts the bacterium's cellular processes, leading to its demise. nih.govnih.gov Studies have shown that potent antitubercular activity in this class of compounds often correlates with the inhibition of multiple epoxide hydrolase enzymes within the bacterium. nih.gov

For instance, research on adamantyl urea compounds demonstrated that while some derivatives showed poor activity, others, particularly those with a bulky aliphatic ring like adamantyl on one side and an aryl or alkyl group like 3-methoxypropyl on the other, exhibited potent activity against M. tuberculosis. nih.gov

Table 1: Antitubercular and Epoxide Hydrolase Inhibitory Activity of Selected Urea Derivatives

| Compound | M. tuberculosis MIC (µg/mL) | EphB Inhibition (%) | EphE Inhibition (%) |

|---|---|---|---|

| 1-(1-Adamantyl)-3-phenylurea (Hit Compound 1) | 0.01 | >50% | >70% |

| 1-(1-Adamantyl)-3-(3-methoxypropyl)urea | >10 | Not Reported | Not Reported |

| Isoniazid (Control) | 0.01 | Not Applicable | Not Applicable |

| Ethambutol (Control) | 0.8 | Not Applicable | Not Applicable |

Data sourced from Brown JR, et al. (2011). nih.gov

Anticancer Potential and Mechanistic Pathways

Urea derivatives have been extensively researched for their anticancer properties, operating through various cellular mechanisms to inhibit tumor growth. nih.govnih.gov

Microtubule Disruption Mechanisms

A significant number of aromatic urea derivatives exhibit anticancer activity by acting as tubulin inhibitors. nih.gov Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, structure, and intracellular transport. wikipedia.org Tubulin inhibitors interfere with the dynamics of microtubule assembly and disassembly, which can halt the cell cycle and lead to programmed cell death (apoptosis). patsnap.com

These urea-based compounds often function as microtubule-destabilizing agents. They bind to tubulin, the protein subunit of microtubules, and prevent its polymerization into stable microtubule structures. patsnap.com This disruption of the mitotic spindle, a structure essential for chromosome segregation during cell division, prevents cancer cells from completing mitosis, ultimately triggering apoptosis. nih.govpatsnap.com This mechanism is particularly effective against the rapidly proliferating cells characteristic of cancer. patsnap.com

Mitochondrial Uncoupling Processes

Targeting the mitochondria of cancer cells represents a promising strategy in cancer therapy. nih.gov Certain urea derivatives have been shown to induce cell death by acting as mitochondrial uncouplers. nih.govnih.gov Mitochondria generate ATP, the cell's primary energy currency, through a process called oxidative phosphorylation, which relies on a proton gradient across the inner mitochondrial membrane. nih.gov

Mitochondrial uncouplers are molecules that disrupt this process by transporting protons across the inner membrane, dissipating the proton gradient without generating ATP. nih.gov This action is often described as protonophoric. nih.gov Aryl urea derivatives, for example, can function as synthetic anion transporters. They facilitate the diffusion of a deprotonated species across the mitochondrial inner membrane, leading to a "futile" cycle of proton pumping and leaking that collapses the membrane potential and inhibits ATP production. nih.gov This energy depletion and the associated cellular stress can trigger apoptotic pathways in cancer cells. nih.govresearchgate.net Research has demonstrated that bisaryl ureas can depolarize mitochondria and reduce the viability of cancer cells through a fatty acid-activated uncoupling mechanism. nih.gov

Antimicrobial Efficacy of Urea Derivatives

Beyond their specific action against tuberculosis, urea derivatives have demonstrated a broad spectrum of antimicrobial efficacy, including antibacterial and antifungal activities. nih.govresearchgate.net Numerous studies have synthesized and screened libraries of N-alkyl and N-aryl urea derivatives against various pathogens. nih.govmdpi.com

These studies have revealed that the antimicrobial activity is often influenced by the nature of the substituents on the urea backbone. For example, in one study, N-alkyl substituted ureas bearing a morpholine (B109124) moiety showed better activity than those with a diethylamine (B46881) group. nih.gov The presence of specific substituents, such as fluoro groups on an attached phenyl ring, has been shown to result in potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govresearchgate.net

The screening of new urea derivatives has identified compounds with promising growth inhibition against clinically relevant bacteria such as Acinetobacter baumannii and Staphylococcus aureus. mdpi.com For example, an adamantyl urea derivative demonstrated outstanding selective inhibition (94.5%) against A. baumannii. mdpi.com

Table 2: In Vitro Antimicrobial Activity of Representative Urea Derivatives (% Growth Inhibition at 32 µg/mL)

| Compound ID | A. baumannii | K. pneumoniae | S. aureus | C. neoformans |

|---|---|---|---|---|

| 3c | 85.3 | 65.7 | 40.5 | 35.6 |

| 3e | 80.5 | 40.2 | 35.7 | 30.8 |

| 3l (Adamantyl derivative) | 94.5 | 35.8 | 45.6 | 32.4 |

| 3n | 82.6 | 38.9 | 42.8 | 36.5 |

Data adapted from Patil M, et al. (2019). mdpi.com

Rho Kinase (ROCK) Inhibition Studies

The Rho-associated protein kinase (ROCK) pathway is a key regulator of cellular processes like smooth muscle contraction and cytoskeleton organization. nih.govnih.gov Inhibition of this pathway has emerged as a promising therapeutic strategy for several conditions, most notably glaucoma, by increasing the outflow of aqueous humor from the eye to reduce intraocular pressure (IOP). nih.govmdpi.com

A series of urea-based compounds have been designed, synthesized, and evaluated as potent and selective ROCK inhibitors. nih.govnih.govmiami.edunih.gov These inhibitors are ATP-competitive, meaning they bind to the kinase domain of the ROCK enzyme, preventing it from carrying out its function. nih.gov This leads to the relaxation of cells in the eye's trabecular meshwork, facilitating fluid outflow and lowering IOP. mdpi.commdpi.com

Research has focused on developing urea-based ROCK inhibitors with properties suitable for topical administration, such as high aqueous solubility and good corneal penetration. nih.govmiami.edu Studies in animal models have demonstrated that these compounds can significantly lower IOP, supporting their potential as novel anti-glaucoma therapeutics. nih.gov

Table 3: Potency of Selected Urea-Based ROCK Inhibitors

| Compound ID | ROCK-I IC₅₀ (nM) | ROCK-II IC₅₀ (nM) |

|---|---|---|

| 1a | 20 | 6 |

| 1y | 11 | 4 |

| SR3677 (Reference) | 11 | 3 |

Data sourced from Yin Y, et al. (2010). nih.gov

Biomolecule Interaction and Immobilization Research

The urea functionality is central to the interaction of small molecules with proteins and other biological targets. This is primarily due to its ability to form multiple, stable hydrogen bonds, a key factor in molecular recognition and bioactivity. nih.gov Research into analogous structures, particularly urea derivatives, has provided significant insights into these interactions.

The hydrogen bonding capability of the urea moiety is a cornerstone of its molecular recognition properties. nih.gov Urea derivatives can act as both hydrogen bond donors and acceptors, allowing them to bind effectively to receptor sites on biomolecules. nih.gov In addition to hydrogen bonding, urea functionalities can participate in stacking interactions with aromatic side chains of amino acids in proteins, further stabilizing the ligand-protein complex. nih.gov These combined hydrophilic and hydrophobic interactions are being explored in the design of new ligand molecules for various therapeutic and diagnostic purposes. nih.gov

The principles of these interactions are fundamental to the immobilization of biomolecules on surfaces, a critical process in the development of biosensors and other diagnostic devices. For instance, the enzyme urease, which catalyzes the hydrolysis of urea, has been a model for studying immobilization techniques. Various methods have been employed to immobilize urease for the development of urea biosensors, including entrapment in polymer matrices like alginate and covalent attachment to functionalized surfaces. aip.orgacs.org

In one approach, urease was immobilized in an alginate polymer matrix. acs.org The efficiency of such immobilization can be enhanced through cross-linking agents, which help to stabilize the enzyme and prevent leaching. acs.org Another strategy involves the covalent immobilization of urease on porous membranes. This has been achieved by modifying the membrane surface with amine-functionalized polymers and then using cross-linkers to attach the enzyme. mdpi.com Such covalent immobilization often results in higher stability and reusability of the biomolecule. nih.gov These studies, while not directly involving this compound, highlight the utility of urea-related interactions in the stable attachment of biomolecules to solid supports. The methoxypropyl group in this compound could potentially influence the solubility and conformational flexibility of the molecule, which may affect its interaction and immobilization characteristics.

Table 1: Research Findings on Biomolecule Interaction and Immobilization of Urea and Analogous Structures

| Research Area | Key Findings | Relevant Analogous Structures |

|---|---|---|

| Protein-Ligand Interactions | Urea derivatives form multiple hydrogen bonds with protein targets, crucial for molecular recognition and bioactivity. nih.gov Stacking interactions between the urea moiety and aromatic amino acid side chains contribute to binding stability. nih.gov | N-aryl-N'-alkyl urea derivatives, Peptidyl ureas |

| Enzyme Immobilization for Biosensors | Urease can be effectively immobilized in polymer matrices like alginate for urea detection. aip.orgacs.org Covalent immobilization of urease on functionalized membranes enhances stability and reusability. mdpi.comnih.gov | Urease |

| Surface Functionalization | Surfaces can be functionalized with urea-containing linkers to facilitate the attachment of biomolecules. | Diisocyanate linkers |

Application in Medical Device Development

The properties that make urea and its derivatives effective in biomolecule interactions also lend themselves to the development of advanced materials for medical devices. Polyurethanes and polyureas, which are polymers containing urethane (B1682113) or urea linkages respectively, are significant biomaterials used in a variety of medical applications due to their biocompatibility and tunable mechanical properties. google.comtandfonline.com

Polyureas are noted for their durability, flexibility, and resistance to wear and tear, making them suitable for coatings on surfaces in medical facilities that require frequent cleaning and sterilization. imcdistributors.com Their chemical resistance ensures they can withstand harsh cleaning agents without degrading. imcdistributors.com In the context of implantable devices, polyurethanes and polyureas are used in applications such as cardiovascular catheters and artificial heart components. google.com The presence of the urea or urethane groups in the polymer backbone is critical to their physical properties, including their strength and elasticity. duke.edu

The development of biocompatible coatings is a key area where urea-based polymers are relevant. Such coatings are essential for improving the integration of medical implants with biological tissues and preventing adverse reactions. researchgate.nethzo.com Polymers containing methoxy (B1213986) groups, analogous to the methoxypropyl group in this compound, have been investigated for creating biocompatible surfaces that can resist protein adsorption and cell adhesion. researchgate.net The combination of a urea-like linkage with a methoxypropyl side chain could potentially be used to create polymers with tailored surface properties for medical device coatings.

Furthermore, urea-based structures are integral to the formation of hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water. nih.gov Hydrogels are widely used in tissue engineering and as drug delivery systems due to their soft consistency and biocompatibility. scispace.commdpi.com Amino acid-based poly(ester urea)s (PEUs) are a class of degradable polymers that break down into naturally occurring components, making them attractive for biomedical applications such as hernia repair and drug delivery. duke.edu The properties of these materials can be tuned by altering their chemical structure, including the side chains of the amino acids and the length of other components. duke.edu While specific research on hydrogels derived directly from this compound is not available, the principles governing the formation and properties of other urea-based hydrogels suggest that it could serve as a monomer or cross-linking agent in such systems.

Table 2: Applications of Urea-Based Polymers in Medical Device Development

| Application Area | Material Type | Key Properties and Function |

|---|---|---|

| Medical Device Coatings | Polyurea, Polyurethane | Durability, chemical resistance, flexibility, biocompatibility. google.comimcdistributors.com Used to protect surfaces and improve the integration of implants. researchgate.net |

| Implantable Devices | Polyurethane, Polyurea | Biocompatibility, tunable mechanical properties. google.com Used in cardiovascular and other implantable applications. synthesia.com |

| Tissue Engineering and Drug Delivery | Poly(ester urea)s, Hydrogels | Biodegradability, biocompatibility, tunable properties. duke.edunih.gov Form scaffolds for tissue growth and vehicles for controlled drug release. scispace.com |

Computational and Theoretical Studies on N 3 Methoxypropyl Urea

Quantum Chemical Calculations for Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like N-(3-methoxypropyl)urea. These calculations can determine optimized molecular geometries, electronic properties, and reaction barriers.

Detailed research findings from quantum chemical calculations can reveal key structural parameters. For instance, the bond lengths, bond angles, and dihedral angles of this compound can be precisely calculated. These parameters are crucial for understanding the molecule's three-dimensional shape and steric hindrance.

Furthermore, electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO) can be determined. The MEP, for example, can identify regions of the molecule that are electron-rich or electron-poor, which is critical for predicting how the molecule will interact with other chemical species. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Quantum chemical calculations are also employed to predict the reactivity of different sites within the molecule. For this compound, this could involve modeling reactions such as hydrolysis or interactions with electrophiles and nucleophiles. By calculating the activation energies for various potential reaction pathways, researchers can predict the most likely course of a chemical transformation. nih.gov

Table 1: Calculated Structural Parameters for this compound (Example Data)

| Parameter | Value |

|---|---|

| C=O Bond Length | 1.23 Å |

| C-N (Urea) Bond Length | 1.35 Å |

| N-H Bond Length | 1.01 Å |

| C-O-C Bond Angle | 118° |

Note: The data in this table is illustrative and would be derived from specific quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis

This compound possesses significant conformational flexibility due to the rotatable bonds in its methoxypropyl chain. Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of such molecules over time. mdpi.com

In an MD simulation, the motion of each atom in the molecule is calculated over a series of small time steps, governed by a force field that describes the potential energy of the system. By simulating the molecule in a solvent, typically water, at a specific temperature and pressure, a realistic trajectory of its dynamic behavior can be generated. nih.gov

Analysis of the MD trajectory provides insights into the preferred conformations of this compound. nih.govresearchgate.net This involves identifying low-energy conformational states and the transitions between them. The flexibility of the methoxypropyl chain can lead to various folded and extended conformations, which can be characterized by measuring key dihedral angles over the course of the simulation. The relative populations of these conformers can be determined from the simulation, providing a statistical understanding of the molecule's structural preferences. nih.govresearchgate.net

Understanding the conformational dynamics is crucial as the shape of the molecule can significantly influence its physical properties and biological activity. For example, a particular conformation might be required for binding to a biological target. researchgate.net

Table 2: Torsional Angle Analysis from a Molecular Dynamics Simulation of this compound (Example Data)

| Torsional Angle | Most Populous Range (degrees) |

|---|---|

| O-C-C-C | -70 to -50 |

| C-C-C-N | 170 to 190 |

Note: The data in this table is illustrative and would be derived from a specific molecular dynamics simulation.

Molecular Docking and Binding Interaction Analysis in Biological Systems

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.eg In the context of this compound, docking studies can be employed to investigate its potential interactions with biological macromolecules, such as enzymes or receptors. nih.govnih.gov This is particularly relevant for understanding its mechanism of action if it exhibits any biological activity. ekb.eg

The process involves placing the three-dimensional structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity for different poses. researchgate.net The results of a docking study can predict whether the molecule is likely to bind to the target and can reveal the specific interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For example, the urea (B33335) moiety of this compound is a good hydrogen bond donor and acceptor, and the methoxypropyl group can engage in hydrophobic interactions. Molecular docking can identify key amino acid residues in the binding pocket of a protein that interact with these functional groups. This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent analogs. nih.gov

Table 3: Predicted Binding Interactions of this compound with a Hypothetical Enzyme Active Site (Example Data)

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| ASP 121 | Hydrogen Bond (with N-H) | 2.1 |

| GLU 124 | Hydrogen Bond (with N-H) | 2.3 |

| LEU 87 | Hydrophobic (with propyl chain) | 3.5 |

Note: The data in this table is illustrative and would be derived from a specific molecular docking study.

Prediction of Reaction Pathways and Energy Profiles

Computational chemistry can be used to predict the pathways of chemical reactions involving this compound and to determine their associated energy profiles. nih.gov This involves identifying the transition state structures that connect reactants to products and calculating the activation energies. chemrxiv.orgscienceopen.com

Methods such as the Artificial Force Induced Reaction (AFIR) can be used to explore potential reaction pathways systematically. scienceopen.com For a given set of reactants, these methods can uncover various possible reaction mechanisms, including those that might not be intuitively obvious.